molecular formula C16H26O B15181690 Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- CAS No. 59056-93-8

Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel-

Cat. No.: B15181690
CAS No.: 59056-93-8
M. Wt: 234.38 g/mol
InChI Key: FVUGZKDGWGKCFE-MEDUHNTESA-N
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Description

Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is a complex organic compound characterized by its unique stereochemistry and structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- typically involves multi-step organic reactions. One common synthetic route includes the use of starting materials such as naphthalene derivatives, which undergo a series of reactions including hydrogenation, alkylation, and oxidation to form the desired product. Reaction conditions often involve the use of catalysts, controlled temperatures, and specific solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to produce high-quality Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel-.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and selectivity towards these targets. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 1-[(2R,3S)-3-phenyloxiranyl]-, rel-
  • Ethanone, 1-[(2R,3S)-2-ethyl-3,4-dihydro-5-methyl-2-phenyl-2H-pyrrol-3-yl]-, rel-

Uniqueness

Ethanone, 1-((2R,3S)-1,2,3,4,5,6,7,8-octahydro-2,3,8,8-tetramethyl-2-naphthalenyl)-, rel- is unique due to its specific stereochemistry and structural features, which differentiate it from other similar compounds

Properties

CAS No.

59056-93-8

Molecular Formula

C16H26O

Molecular Weight

234.38 g/mol

IUPAC Name

1-[(2R,3S)-2,3,8,8-tetramethyl-1,3,4,5,6,7-hexahydronaphthalen-2-yl]ethanone

InChI

InChI=1S/C16H26O/c1-11-9-13-7-6-8-15(3,4)14(13)10-16(11,5)12(2)17/h11H,6-10H2,1-5H3/t11-,16+/m0/s1

InChI Key

FVUGZKDGWGKCFE-MEDUHNTESA-N

Isomeric SMILES

C[C@H]1CC2=C(C[C@@]1(C)C(=O)C)C(CCC2)(C)C

Canonical SMILES

CC1CC2=C(CC1(C)C(=O)C)C(CCC2)(C)C

Origin of Product

United States

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